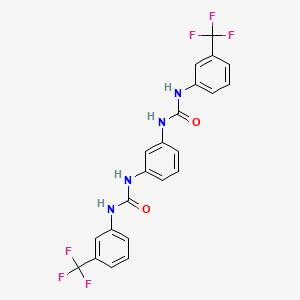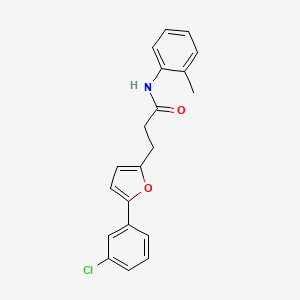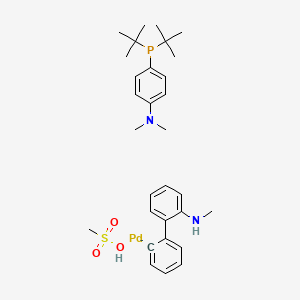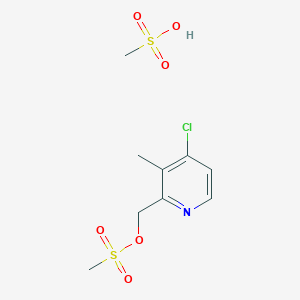
1,1'-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) is a chemical compound with the molecular formula C22H16F6N4O2 and a molecular weight of 482.389 g/mol . This compound is known for its unique structure, which includes two trifluoromethylphenyl groups attached to a central phenylene bis(urea) core. It is often used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) typically involves the reaction of 1,3-phenylenediamine with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, the urea groups can be hydrolyzed to form corresponding amines and carbon dioxide.
Scientific Research Applications
1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) involves its ability to form hydrogen bonds with various substrates. This property allows it to stabilize transition states and activate substrates in chemical reactions. The trifluoromethyl groups enhance its electron-withdrawing capability, making it a potent catalyst in certain organic transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) can be compared with other similar compounds, such as:
1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea): Similar structure but with a different phenylene linkage, affecting its reactivity and applications.
1,1’-(1,4-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea): Another isomer with distinct properties and uses.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: A thiourea derivative with enhanced catalytic properties due to the presence of sulfur.
1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea: A compound with similar trifluoromethyl groups but different functional groups, leading to varied applications.
These comparisons highlight the uniqueness of 1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
304509-90-8 |
|---|---|
Molecular Formula |
C22H16F6N4O2 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-3-[3-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C22H16F6N4O2/c23-21(24,25)13-4-1-6-15(10-13)29-19(33)31-17-8-3-9-18(12-17)32-20(34)30-16-7-2-5-14(11-16)22(26,27)28/h1-12H,(H2,29,31,33)(H2,30,32,34) |
InChI Key |
CCXXIGJVJZBRKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)
![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)

![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)



![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)



